Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a formyl group, a trifluoromethyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the thiazole ring and subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-carboxy-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate.
Reduction: 5-hydroxymethyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. The thiazole ring provides a rigid framework that can interact with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Methyl 5-formyl-1,3-thiazole-4-carboxylate: Lacks the trifluoromethyl group.
Methyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate: Lacks the formyl group.
Methyl 5-formyl-2-methyl-1,3-thiazole-4-carboxylate: Substitutes a methyl group for the trifluoromethyl group.
Uniqueness: Methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-formyl-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3S/c1-14-5(13)4-3(2-12)15-6(11-4)7(8,9)10/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWBJKXJTZXDJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C(F)(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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